molecular formula C7H2ClF2NO4 B6357007 5-Chloro-2,2-difluoro-6-nitrobenzo[1,3]dioxole CAS No. 1027513-83-2

5-Chloro-2,2-difluoro-6-nitrobenzo[1,3]dioxole

Cat. No.: B6357007
CAS No.: 1027513-83-2
M. Wt: 237.54 g/mol
InChI Key: QEWABJKDRJAJMP-UHFFFAOYSA-N
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Description

Contextualizing Substituted Benzoresearchgate.netresearchgate.netdioxoles in Contemporary Organic Chemistry

The benzo researchgate.netresearchgate.netdioxole scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a five-membered dioxole ring, is a cornerstone in organic chemistry. guidechem.com This motif is prevalent in numerous natural products, most notably in compounds like piperine (B192125) (from black pepper) and sesamol (B190485) (from sesame oil), which exhibit a range of biological activities. ias.ac.in In contemporary synthetic chemistry, substituted benzo researchgate.netresearchgate.netdioxoles are highly valued as versatile intermediates. guidechem.comchemicalbook.com

The two oxygen atoms in the dioxole ring increase the electron density of the aromatic system, facilitating electrophilic substitution reactions. chemicalbook.com This inherent reactivity allows chemists to introduce a wide array of functional groups onto the benzodioxole core, creating a diverse library of molecules. Researchers have utilized this scaffold to develop compounds with potential therapeutic applications, including anti-inflammatory, anticancer, antioxidant, and antihypertensive properties. chemicalbook.comresearchgate.net Consequently, the benzo researchgate.netresearchgate.netdioxole unit is a critical component in the design and synthesis of new pharmaceutical agents and agrochemicals. guidechem.com

Significance of Halogenated and Nitro-Substituted Aromatic Scaffolds in Synthetic Chemistry and Materials Science

The strategic placement of halogen atoms and nitro groups on aromatic rings profoundly influences their chemical properties and unlocks a vast range of applications. The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.govwikipedia.org Its presence on an aromatic ring deactivates the ring toward electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). nih.govwikipedia.org This effect is fundamental in organic synthesis, enabling the displacement of leaving groups—such as halogens—by nucleophiles, which is a key step in the construction of complex molecules. mdpi.com Halogenated nitroaromatics are therefore indispensable intermediates in the production of pharmaceuticals, dyes, pesticides, and polymers. nih.govresearchgate.net

Fluorine, in particular, imparts unique properties to organic molecules. The introduction of fluorine atoms can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. researchgate.net In materials science, fluorinated compounds are prized for their exceptional thermal stability and chemical inertness. man.ac.uk Fluorinated polymers and materials often exhibit desirable properties such as hydrophobicity and low surface energy. The combination of chloro and fluoro substituents in 5-Chloro-2,2-difluoro-6-nitrobenzo researchgate.netresearchgate.netdioxole, along with the activating nitro group, creates a molecule with multiple reactive sites and potential for diverse chemical transformations.

Current Research Trajectories and Gaps for 5-Chloro-2,2-difluoro-6-nitrobenzoresearchgate.netresearchgate.netdioxole and its Analogues

The primary application of 5-Chloro-2,2-difluoro-6-nitrobenzo researchgate.netresearchgate.netdioxole is as a specialized biochemical for research, particularly in the field of proteomics. scbt.com While the broader classes of substituted benzodioxoles and halogenated nitroaromatics are extensively studied, specific and detailed research on this particular molecule is not widely available in public literature. This represents a significant knowledge gap.

Current research on analogous compounds provides insight into potential future directions. For example, studies on related functionalized benzodioxoles focus on their use as building blocks in multi-step syntheses to create more complex heterocyclic systems. worldresearchersassociations.comrsc.org These efforts are often directed toward the discovery of new bioactive molecules for medicine and agriculture.

The research trajectory for a molecule like 5-Chloro-2,2-difluoro-6-nitrobenzo researchgate.netresearchgate.netdioxole likely involves its use as a reactive intermediate. The presence of the nitro group and the chlorine atom on the aromatic ring makes it an excellent candidate for SNAr reactions, allowing for the introduction of various nucleophiles to build molecular complexity. The difluoromethylenedioxy group, while relatively stable, could also be a target for chemical modification under specific conditions. Future research could focus on:

Exploring the regioselectivity of nucleophilic substitution reactions on the aromatic ring.

Synthesizing a library of derivatives to screen for biological activity.

Investigating its potential as a monomer or precursor for novel fluorinated polymers or materials.

The lack of extensive, published data on the reactivity and applications of 5-Chloro-2,2-difluoro-6-nitrobenzo researchgate.netresearchgate.netdioxole highlights an opportunity for new research to explore its synthetic utility and uncover novel applications in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2,2-difluoro-6-nitro-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF2NO4/c8-3-1-5-6(2-4(3)11(12)13)15-7(9,10)14-5/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWABJKDRJAJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1OC(O2)(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Pathways to 5 Chloro 2,2 Difluoro 6 Nitrobenzo 1 2 Dioxole

Established and Emerging Synthesis Approaches

The construction of the target molecule can be approached through various synthetic strategies, primarily focusing on the sequential or convergent assembly of the substituted benzodioxole framework. The order of functionalization—chlorination and nitration—is critical to achieving the desired regiochemistry due to the directing effects of the substituents on the aromatic ring.

Direct Synthetic Routes and Optimization

Direct synthetic routes to 5-Chloro-2,2-difluoro-6-nitrobenzo orgsyn.orgbldpharm.comdioxole would ideally involve a highly convergent approach where the key structural elements are installed in a minimal number of steps. A plausible, albeit challenging, direct route could commence from a pre-functionalized catechol, such as 4-chlorocatechol. The optimization of such a route would focus on reaction conditions to maximize yield and regioselectivity, particularly in the nitration step.

Key optimization parameters would include the choice of nitrating agent, solvent, and reaction temperature to control the position of the incoming nitro group. The electron-donating nature of the dioxole ring and the ortho-, para-directing effect of the chloro group would need to be carefully managed to favor nitration at the 6-position.

Functionalization of Precursor Molecules

A more practical and controllable approach involves the stepwise functionalization of a precursor molecule. A common strategy begins with the synthesis of the 2,2-difluorobenzo orgsyn.orgbldpharm.comdioxole core, which can then be sequentially halogenated and nitrated.

A potential synthetic pathway is outlined below:

Formation of 2,2-difluorobenzo orgsyn.orgbldpharm.comdioxole: This can be achieved by reacting catechol with a suitable difluorocarbene precursor.

Electrophilic Chlorination: The resulting 2,2-difluorobenzo orgsyn.orgbldpharm.comdioxole can undergo electrophilic chlorination. The dioxole moiety is an activating group, and the incoming chloro substituent would be directed to the 4- or 5-position. Separation of the resulting isomers may be necessary.

Electrophilic Nitration: The 5-Chloro-2,2-difluoro-1,3-benzodioxole intermediate would then be subjected to nitration. The directing effects of the existing chloro and difluorodioxole groups would determine the position of the nitro group. The chloro group is ortho-, para-directing, while the difluorodioxole ring is also activating and ortho-, para-directing. This would likely lead to nitration at the 6-position.

An alternative pathway could involve the nitration of 2,2-difluorobenzo orgsyn.orgbldpharm.comdioxole first, followed by chlorination. However, the strong electron-withdrawing nature of the nitro group would deactivate the ring towards subsequent electrophilic chlorination, making this route potentially less efficient.

Selective Nitration Reactions on Benzoorgsyn.orgbldpharm.comdioxole Systems

The nitration of substituted benzo orgsyn.orgbldpharm.comdioxole systems is a critical step in the synthesis of the target molecule. The regioselectivity of this reaction is governed by the electronic effects of the substituents already present on the aromatic ring. In the case of 5-Chloro-2,2-difluoro-1,3-benzodioxole, both the chloro and the difluorodioxole groups are ortho-, para-directing. This alignment of directing effects strongly favors the introduction of the nitro group at the 6-position.

Various nitrating agents can be employed, with the choice often depending on the reactivity of the substrate and the desired selectivity. Common nitrating systems include mixtures of nitric acid and sulfuric acid, or milder reagents for more activated systems. The reaction conditions must be carefully controlled to prevent over-nitration or side reactions.

Advanced Fluorination Techniques

The introduction of the difluoromethylene group to form the 2,2-difluorobenzo orgsyn.orgbldpharm.comdioxole core is a key transformation that can be accomplished using a variety of modern fluorination methods.

Utilization of Difluorination Reagents and Catalytic Systems

Several reagents and catalytic systems have been developed for the difluorination of catechols or their derivatives to form 2,2-difluorobenzo orgsyn.orgbldpharm.comdioxoles. These methods offer alternatives to the use of hazardous fluorinating agents.

Reagent/SystemSubstrateConditionsYield
Sodium chlorodifluoroacetate/triphenylphosphineBenzaldehyde (as a model for difluorocarbene generation)Diglyme, 160°C67-79%
Hydrogen fluoride2,2-dichloro-1,3-benzodioxole-15°C97.5%
Potassium fluoride/catalyst2,2-dichloro-1,3-benzodioxoleSulfolane, 140-200°C83%

This table is generated based on data from analogous reactions and may not represent the direct synthesis of the target compound.

Continuous-Flow Microreactor Applications in Fluorine Chemistry

Continuous-flow microreactors have emerged as a powerful tool in fluorine chemistry, offering enhanced safety, improved heat and mass transfer, and precise control over reaction parameters. These systems are particularly advantageous for handling hazardous reagents like elemental fluorine and for optimizing highly exothermic reactions like nitration.

The direct fluorination of aromatic compounds using elemental fluorine has been successfully demonstrated in microreactor systems. orgsyn.org This technology allows for the safe and efficient introduction of fluorine atoms onto an aromatic ring. Similarly, microreactors have been employed for the nitration of activated aromatic compounds, providing better control over the reaction and improving selectivity. semanticscholar.orgchemicalbook.com

Reaction TypeSubstrateReagent(s)Microreactor SystemKey Findings
Aromatic FluorinationTolueneElemental fluorineGas-liquid microreactorEfficient and safe direct fluorination with controlled product distribution.
Aromatic NitrationPhenol, AnisoleNitric acidNot specifiedAutocatalytic nitration with high efficiency. semanticscholar.orgchemicalbook.com
Toluene NitrationTolueneNitric acid/Sulfuric acidChip mixer reactorImproved selectivity towards the ortho-isomer compared to batch reactions.

This table presents data from studies on model aromatic compounds and highlights the potential of microreactor technology for the synthesis of complex molecules like 5-Chloro-2,2-difluoro-6-nitrobenzo orgsyn.orgbldpharm.comdioxole.

Electrophilic Introduction of Fluorinated Motifs

The incorporation of fluorine atoms into organic molecules can significantly alter their biological properties. sigmaaldrich.com Electrophilic fluorination is a key method for creating carbon-fluorine bonds, particularly in electron-rich aromatic systems. This approach involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org

Historically, elemental fluorine was used, but due to its high reactivity and toxicity, milder and more selective reagents have been developed. sigmaaldrich.com Reagents containing a nitrogen-fluorine (N-F) bond are now commonly employed as they are more stable and safer to handle. wikipedia.org Examples of such reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. sigmaaldrich.comwikipedia.org These reagents are effective for the fluorination of a wide range of substrates, including aromatic compounds. wikipedia.org

The mechanism of electrophilic fluorination is still a subject of debate, with possibilities including an S(_N)2 pathway or a single-electron transfer (SET) process. wikipedia.org Regardless of the precise mechanism, these methods have been successfully applied to generate a variety of organofluorine compounds. wikipedia.org The introduction of the 2,2-difluoro moiety in the target molecule would likely proceed via a precursor, such as the corresponding catechol, which is then cyclized with a difluorinated electrophile. For instance, the reaction of a catechol derivative with a difluoromethylene source under basic conditions is a plausible route to form the 2,2-difluorobenzodioxole ring system. enamine.net

Table 1: Common Electrophilic Fluorinating Agents

Reagent NameAbbreviationTypical Substrates
N-FluorobenzenesulfonimideNFSIAromatic compounds, enolates
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®Aromatic compounds, alkenes
N-Fluoro-o-benzenedisulfonimideNFOBSGrignard reagents, aryllithiums

Halogenation and Halogen Exchange Reactions

The introduction of the chloro and nitro groups onto the 2,2-difluorobenzodioxole core requires careful consideration of regioselectivity. The following sections explore various strategies for achieving the desired substitution pattern.

Achieving site-selective chlorination of an already functionalized aromatic ring can be challenging due to the directing effects of the existing substituents. The 2,2-difluoro-1,3-benzodioxole (B44384) moiety is generally considered to be electron-withdrawing, which would direct incoming electrophiles to the meta position. However, the precise outcome can be influenced by reaction conditions and the choice of chlorinating agent.

Enzymatic halogenation offers a highly selective alternative to traditional chemical methods. researchgate.netnih.govchemrxiv.org For instance, flavin-dependent halogenases have demonstrated the ability to perform site-selective chlorination of pyrrolic heterocycles, a different aromatic system but indicative of the potential for biocatalytic approaches. researchgate.netnih.govchemrxiv.org While direct enzymatic chlorination of the 2,2-difluorobenzodioxole ring has not been reported, this methodology presents a promising avenue for future research.

In terms of chemical methods, direct chlorination using reagents like N-chlorosuccinimide (NCS) in the presence of a catalyst could be explored. The reaction conditions would need to be carefully optimized to favor the desired 5-chloro isomer.

Halogen-metal exchange is a powerful tool in organic synthesis for the preparation of functionalized organometallic reagents. acs.org This reaction typically involves the exchange of a halogen atom (usually bromine or iodine) with a metal, such as lithium, magnesium, or zinc. nih.govnih.govacs.org The resulting organometallic species can then be reacted with an electrophile to introduce a new functional group with high regioselectivity. acs.org

For the synthesis of the target molecule, a strategy could involve the introduction of a bromine atom at the desired position, followed by a halogen-metal exchange and subsequent reaction with a chlorinating agent. This approach offers a high degree of control over the position of chlorination. The use of organolithium reagents, Grignard reagents, or organozincates can be considered, with the choice of metal influencing the reactivity and functional group tolerance of the intermediate. nih.govnih.govacs.org The development of chemoselective metalation reagents, such as dianion-type zincates, allows for halogen-metal exchange in the presence of sensitive functional groups. nih.gov

Table 2: Comparison of Halogen-Metal Exchange Reagents

Reagent TypeTypical MetalKey Features
OrganolithiumLiHighly reactive, often requires low temperatures
Grignard ReagentMgModerately reactive, good functional group tolerance
OrganozincateZnHighly chemoselective, tolerates electrophilic functional groups

Decarboxylative halogenation, also known as halodecarboxylation, is a method for synthesizing organic halides from carboxylic acids. nih.gov This reaction involves the replacement of a carboxylic acid group with a halogen atom. nih.gov The classic example is the Hunsdiecker reaction, which traditionally uses silver salts of carboxylic acids. pku.edu.cn However, more modern methods have been developed that are more efficient and use less toxic metals. osti.govrsc.org

This strategy could be applied to the synthesis of 5-Chloro-2,2-difluoro-6-nitrobenzo nih.govnih.govdioxole by first introducing a carboxylic acid group at the 5-position of the 2,2-difluorobenzo nih.govnih.govdioxole ring. This could be achieved through methods such as ortho-lithiation followed by carboxylation. The resulting carboxylic acid could then undergo decarboxylative chlorination to introduce the chlorine atom at the desired position. This approach offers an alternative to direct chlorination and can provide excellent regioselectivity. Various reagents can be used for the decarboxylative halogenation step, including N-halosuccinimides in the presence of a catalyst. researchgate.net Recent advancements have demonstrated the use of copper and iron salts under visible light to catalyze these transformations. osti.govrsc.org

Table 3: Methods for Decarboxylative Halogenation

Reaction Name/MethodKey ReagentsAdvantages
Hunsdiecker ReactionSilver salt of carboxylic acid, Br(_2)Classic method, well-established
Catalytic HalodecarboxylationCu(I) or Pd(II) catalysts, halogen sourceMilder conditions, broader substrate scope
Photoredox CatalysisIridium or Iron photocatalyst, halogen sourceRoom temperature, good functional group tolerance

Elucidation of Reaction Mechanisms and Chemical Transformations of 5 Chloro 2,2 Difluoro 6 Nitrobenzo 1 2 Dioxole

Reactivity Profiles of the Nitro Functional Group

The nitro group is a potent electron-withdrawing group, significantly influencing the electron density distribution of the aromatic ring through both inductive and resonance effects. acs.org This electronic influence is central to its reactivity, particularly in reductive processes and its ability to activate the aromatic ring towards nucleophilic attack.

The most prominent reaction of the nitro group in 5-Chloro-2,2-difluoro-6-nitrobenzo acs.orgdss.go.thdioxole is its reduction to the corresponding amino derivative, 5-Amino-6-chloro-2,2-difluoro-1,3-benzodioxole. This transformation is a critical step in the synthesis of various more complex molecules. The primary challenge in this reduction is to achieve chemoselectivity, specifically, the reduction of the nitro group without affecting the chloro substituent (hydrodechlorination). dss.go.thnih.gov

Catalytic hydrogenation is a widely employed method for this transformation, utilizing heterogeneous catalysts. The selection of the catalyst, solvent, and reaction conditions is paramount to ensure high yields of the desired amino derivative while minimizing the formation of byproducts from dehalogenation. acs.orgallenpress.com

Table 1: Common Catalysts and Conditions for Selective Nitro Group Reduction in Halogenated Nitroaromatics

CatalystCommon SolventsKey AdvantagesPotential Issues
Platinum-Vanadium on Carbon (Pt-V/C)Ethers (THF, 2-MeTHF)High performance and selectivity. dss.go.thSubstrate concentration can influence selectivity. dss.go.th
Raney Cobalt (Raney Co)Ethers, Toluene, AnisoleHigh performance and can be used in continuous flow systems. dss.go.thMay require equilibration time to reach stable performance. dss.go.th
Sulfided Platinum on Carbon (Pt(S)/C)Various organic solventsEffective for heteroaryl halides with low catalyst loading. allenpress.comrsc.orgLess commonly cited for simple halogenated nitroaromatics.
Palladium on Carbon (Pd/C) with modifiersVarious organic solventsCo-modification with organic and inorganic ligands can enhance selectivity. nih.govUnmodified Pd/C can lead to significant dehalogenation.

The mechanism of catalytic hydrogenation of nitroarenes is generally understood to be a stepwise process occurring on the surface of the catalyst. rsc.org The reaction involves the sequential addition of hydrogen atoms to the nitrogen and oxygen atoms of the nitro group. The presence of electron-withdrawing groups, such as the chloro and difluoromethylenedioxy substituents in the target molecule, can accelerate the rate of nitro reduction. copernicus.org

The reduction of a nitroaromatic compound to an amine is a six-electron process that proceeds through several stable intermediates. While these intermediates are typically not isolated during a standard catalytic hydrogenation to the amine, their formation is a key aspect of the mechanistic pathway.

The generally accepted sequence for the reduction of a nitro group (Ar-NO₂) is as follows:

Nitroso derivative (Ar-NO): A two-electron reduction of the nitro group, often accompanied by the elimination of a water molecule.

Hydroxylamine (B1172632) derivative (Ar-NHOH): A further two-electron reduction of the nitroso group. This intermediate is relatively unstable and can sometimes be isolated under carefully controlled reaction conditions.

Amino derivative (Ar-NH₂): The final two-electron reduction of the hydroxylamine yields the stable amine product.

It is important to note that under certain conditions, particularly in the presence of both the nitroaromatic starting material and the final amine product, condensation reactions can occur between the intermediates, leading to the formation of azoxy, azo, and hydrazo compounds. rsc.org However, in efficient catalytic systems designed for the synthesis of anilines, these condensation pathways are minimized.

The direct homolytic cleavage of the C-NO₂ bond in a stable nitroaromatic compound like 5-Chloro-2,2-difluoro-6-nitrobenzo acs.orgdss.go.thdioxole to form a nitryl radical (NO₂•) and an aryl radical is not a common thermal reaction, as it requires a significant amount of energy. wikipedia.orgpressbooks.pub However, radical species can be generated from nitroaromatics through other mechanisms, such as photolysis or electron transfer reactions.

Photolysis of nitroaromatic compounds, especially under UV irradiation, can lead to the formation of various radical species. acs.orgnih.gov This process can be a source of HONO and NO in atmospheric chemistry. acs.org Single-electron transfer to a nitroaromatic compound, which is facilitated by its high electron affinity, results in the formation of a nitro radical-anion (ArNO₂⁻•). nih.govnih.gov These radical-anions are key intermediates in many biological redox processes involving nitro compounds. nih.gov While these nitro radical-anions are generally unreactive as damaging species themselves, they can participate in further electron transfer reactions or be reduced to other reactive intermediates. nih.govnih.gov There is also evidence for novel ion/molecule reactions where nitroaromatic compounds react with radical cations, leading to the elimination of the nitro group as a radical. nih.govacs.org

Mechanistic Insights into Halogen Moiety Reactivity

The halogen substituents on the 5-Chloro-2,2-difluoro-6-nitrobenzo acs.orgdss.go.thdioxole molecule, namely the chlorine atom at the C-5 position and the two fluorine atoms of the difluoromethylenedioxy group, exhibit distinct reactivities. The chlorine atom on the aromatic ring is susceptible to nucleophilic aromatic substitution, a reaction pathway strongly influenced by the electronic nature of the other substituents.

The aromatic ring of 5-Chloro-2,2-difluoro-6-nitrobenzo acs.orgdss.go.thdioxole is highly activated towards nucleophilic aromatic substitution (SₙAr) due to the presence of the strongly electron-withdrawing nitro group ortho to the chlorine atom. nih.gov The SₙAr mechanism is a two-step process:

Addition of the nucleophile: A nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov The negative charge of this intermediate is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the nitro group.

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the leaving group with its pair of electrons.

A noteworthy aspect of SₙAr reactions is the leaving group ability of halogens, which often follows the order F > Cl > Br > I. This is the reverse of the trend observed in Sₙ1 and Sₙ2 reactions. The reason for this is that the first step, the formation of the Meisenheimer complex, is typically the rate-determining step. pressbooks.pub The high electronegativity of fluorine strongly stabilizes the negatively charged intermediate through a powerful inductive effect, thereby lowering the activation energy of this slow step. wikipedia.org

In the context of 5-Chloro-2,2-difluoro-6-nitrobenzo acs.orgdss.go.thdioxole, the chlorine at C-5 is the most likely site for SₙAr. The fluorine atoms of the difluoromethylenedioxy group are attached to a saturated carbon and are thus not directly susceptible to this type of substitution on the aromatic ring. Their role is primarily electronic and steric, as discussed in the following section.

The two fluorine atoms of the difluoromethylenedioxy group exert a significant electronic influence on the aromatic ring. Due to the high electronegativity of fluorine, this group acts as a strong electron-withdrawing group primarily through the inductive effect. This effect further deactivates the ring towards electrophilic aromatic substitution but enhances its reactivity in nucleophilic aromatic substitution reactions. The electron-withdrawing nature of the difluorobenzodioxole moiety is a known characteristic of such compounds.

Sterically, the difluoromethylenedioxy group can influence the accessibility of adjacent positions on the aromatic ring to incoming reagents. While not exceptionally bulky, it can create some steric hindrance that may affect the regioselectivity of certain reactions, particularly those involving bulky reagents. In electrophilic aromatic substitution, steric effects are often a secondary consideration to electronic effects but can influence the ratio of ortho to para products. For nucleophilic aromatic substitution at the C-5 position, the steric bulk of the difluoromethylenedioxy group at C-2 is relatively distant and would likely have a minimal impact on the reaction rate.

Hydrogen Bonding and Intermolecular Interactions Mediated by Halogens

The chlorine and fluorine atoms, along with the nitro group in 5-Chloro-2,2-difluoro-6-nitrobenzo scbt.comdioxole, are expected to play a significant role in its intermolecular interactions. The electron-withdrawing nature of the fluorine, chlorine, and the nitro group creates regions of positive and negative electrostatic potential on the molecular surface, facilitating various non-covalent interactions.

Halogen bonding, a highly directional interaction between an electrophilic region on a halogen atom (a σ-hole) and a nucleophilic site, is a plausible interaction for the chlorine atom. The strength of this bond would depend on the nature of the halogen bond acceptor. The fluorine atoms, being less polarizable, are less likely to act as halogen bond donors but can participate in other dipole-dipole interactions.

Hydrogen bonding is also a potential intermolecular force, particularly if the compound is in the presence of hydrogen bond donors. The oxygen atoms of the nitro group and the dioxole ring could act as hydrogen bond acceptors. The interplay between halogen bonding and hydrogen bonding can significantly influence the crystal packing and solid-state structure of the compound.

Reactivity and Stability of the Benzosigmaaldrich.comscbt.comdioxole Ring System

The benzo scbt.comdioxole ring is a common motif in many natural products and synthetic compounds and its stability is generally high. However, the presence of strong electron-withdrawing groups, such as the nitro and chloro substituents, as well as the difluoromethylenedioxy bridge, can influence its reactivity.

Cleavage Reactions and their Mechanisms

Cleavage of the benzo scbt.comdioxole ring typically requires harsh reaction conditions. Acid-catalyzed hydrolysis can lead to the formation of the corresponding catechol. The mechanism involves protonation of one of the dioxole oxygen atoms, followed by nucleophilic attack of water and subsequent ring opening. The electron-withdrawing substituents on the aromatic ring of 5-Chloro-2,2-difluoro-6-nitrobenzo scbt.comdioxole would likely deactivate the ring towards electrophilic attack, potentially making acidic cleavage more difficult compared to unsubstituted benzo scbt.comdioxole. Reductive cleavage conditions might also lead to the opening of the dioxole ring, though this is less common.

Directed Functionalization of the Aromatic Core

The existing substituents on the aromatic ring will direct any further functionalization. The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. The chlorine atom is also deactivating but is an ortho-, para-director. The difluoromethylenedioxy group's directing effect is less straightforward. Considering the combined effects, predicting the regioselectivity of further substitutions without experimental data is challenging. Nucleophilic aromatic substitution could be possible, particularly targeting the position activated by the nitro group.

Radical-Mediated Transformations

The nitroaromatic moiety in 5-Chloro-2,2-difluoro-6-nitrobenzo scbt.comdioxole makes it a candidate for radical-mediated transformations.

Exploration of Radical-Polar Crossover Mechanisms

Radical-polar crossover reactions involve the interplay of radical and ionic intermediates. For a nitroaromatic compound, single-electron reduction can generate a radical anion. This species can then undergo further reactions, potentially involving the loss of a leaving group or addition to another molecule, leading to the formation of new bonds through a combination of radical and ionic steps. The specific pathways for 5-Chloro-2,2-difluoro-6-nitrobenzo scbt.comdioxole would need to be investigated experimentally.

Application of Photoredox Catalysis and Electrochemistry in Nitro Compound Modifications

Photoredox catalysis and electrochemistry are powerful tools for the modification of nitro compounds. Visible-light photoredox catalysis can be used to generate the nitro radical anion under mild conditions, enabling a variety of transformations such as reduction to the corresponding amine, denitration, or participation in coupling reactions.

Electrochemical methods offer precise control over the reduction potential, allowing for the selective reduction of the nitro group to various oxidation states (nitroso, hydroxylamine, or amine). The presence of the chloro and difluoro substituents would influence the reduction potential of the nitro group. These techniques could be employed to modify the nitro group of 5-Chloro-2,2-difluoro-6-nitrobenzo scbt.comdioxole to access a range of derivatives with different functionalities.

Role of Functional Group Transfer Reagents (FGTRs) in Difunctionalization Reactions

Difunctionalization reactions, which involve the introduction of two functional groups onto a molecule in a single synthetic operation, are a powerful tool in modern organic synthesis for rapidly increasing molecular complexity. Functional Group Transfer Reagents (FGTRs) are specifically designed to deliver one or more functional groups to a substrate. In the context of difunctionalization, FGTRs can play a crucial role, often in tandem with transition-metal catalysis, to achieve high selectivity and efficiency.

The general role of an FGTR in a hypothetical difunctionalization of an aromatic compound like 5-Chloro-2,2-difluoro-6-nitrobenzo tsijournals.comacs.orgdioxole would be to act as the source for one or both of the new functional groups being installed. These reactions often proceed via C-H activation, where a typically inert carbon-hydrogen bond is cleaved and replaced with a new carbon-functional group bond.

A plausible, albeit theoretical, scenario for the difunctionalization of 5-Chloro-2,2-difluoro-6-nitrobenzo tsijournals.comacs.orgdioxole could involve the simultaneous or sequential functionalization of two C-H bonds on the aromatic ring. The inherent electronic properties of the substrate molecule would heavily influence the feasibility and regioselectivity of such a transformation. The aromatic ring of this compound has two available C-H bonds for functionalization.

The reactivity of the aromatic ring in 5-Chloro-2,2-difluoro-6-nitrobenzo tsijournals.comacs.orgdioxole is significantly influenced by its substituents. Understanding these electronic effects is key to predicting how the molecule might interact with FGTRs in a difunctionalization reaction.

The substituents present on the benzodioxole ring are:

Nitro group (-NO₂): A powerful electron-withdrawing group that deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. It also activates the ring for nucleophilic aromatic substitution.

Chloro group (-Cl): An electron-withdrawing group via induction but a weak electron-donating group through resonance. It is a deactivating group that directs electrophilic substitution to the ortho and para positions.

2,2-difluorobenzo tsijournals.comacs.orgdioxole moiety: The difluoromethylenedioxy group is generally considered to be electron-withdrawing due to the high electronegativity of the fluorine atoms.

Collectively, these groups render the aromatic ring electron-deficient. This high degree of deactivation makes traditional electrophilic aromatic substitution challenging. Therefore, modern C-H functionalization methodologies, often involving transition-metal catalysis, would likely be necessary. tsijournals.com In such a catalytic cycle, an FGTR would deliver a functional group to the organometallic intermediate formed after C-H activation.

Given the strong deactivating nature of the existing substituents, a difunctionalization reaction would likely require highly reactive FGTRs and robust catalytic systems. For example, reagents designed for trifluoromethylation, amination, or halogenation could theoretically be employed. The challenge would lie in achieving selectivity between the two available C-H bonds and preventing unwanted side reactions, such as nucleophilic aromatic substitution of the chlorine atom, which is activated by the para-nitro group.

The table below summarizes the electronic influence of the functional groups on the aromatic ring of the target molecule, which would be critical in guiding any potential difunctionalization reaction.

Functional GroupPositionInductive EffectResonance EffectOverall Effect on RingDirecting Influence (for Electrophilic Substitution)
Nitro (-NO₂)6Electron-withdrawingElectron-withdrawingStrongly DeactivatingMeta-directing
Chloro (-Cl)5Electron-withdrawingWeakly DonatingDeactivatingOrtho, Para-directing
2,2-difluoromethylenedioxy (-OCF₂O-)1, 2Electron-withdrawingWeakly DonatingDeactivatingOrtho, Para-directing

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework and the environment of other NMR-active nuclei like fluorine.

¹H NMR Spectral Interpretation for Structural Confirmation

A ¹H NMR spectrum of 5-Chloro-2,2-difluoro-6-nitrobenzodioxole would be expected to show signals corresponding to the aromatic protons. The exact chemical shifts and coupling patterns would be crucial for confirming the substitution pattern on the benzene (B151609) ring. The two aromatic protons are in different chemical environments and would therefore be expected to appear as distinct signals. The electron-withdrawing effects of the chloro, nitro, and difluorobenzodioxole groups would influence the chemical shifts of these protons, likely causing them to resonate at lower field (higher ppm values).

Expected ¹H NMR Data:

Predicted ProtonExpected Chemical Shift (ppm)Expected Multiplicity
Aromatic H7.5 - 8.5Doublet (d)
Aromatic H7.5 - 8.5Doublet (d)

This is a hypothetical representation. Actual data is required for a definitive interpretation.

¹³C NMR Chemical Shift Analysis

The ¹³C NMR spectrum would provide information on the number of unique carbon environments in the molecule. For 5-Chloro-2,2-difluoro-6-nitrobenzodioxole, seven distinct carbon signals would be anticipated: six for the aromatic and dioxole ring carbons and one for the difluoromethyl carbon of the dioxole ring. The chemical shifts would be influenced by the attached functional groups. The carbon bearing the nitro group and the carbon attached to the chlorine atom would have characteristic chemical shifts. The carbon of the CF₂ group would exhibit a triplet due to coupling with the two fluorine atoms.

Expected ¹³C NMR Data:

Predicted CarbonExpected Chemical Shift (ppm)
Aromatic C-Cl120 - 130
Aromatic C-NO₂140 - 150
Other Aromatic C110 - 140
Dioxole C-O140 - 150
Dioxole O-C-O115 - 125 (triplet)

This is a hypothetical representation. Actual data is required for a definitive interpretation.

¹⁹F NMR Spectroscopy for Fluorine Environment Elucidation

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of fluorine atoms. In this molecule, the two fluorine atoms of the difluorobenzodioxole group are chemically equivalent. Therefore, a single signal would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a difluoromethylene group attached to two oxygen atoms.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition (C₇H₂ClF₂NO₄). The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. Fragmentation would likely involve the loss of the nitro group (NO₂) and other characteristic fragments.

Expected Mass Spectrometry Data:

IonExpected m/z
[M]⁺237
[M+2]⁺239
[M-NO₂]⁺191

This is a hypothetical representation. Actual data is required for a definitive interpretation.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of 5-Chloro-2,2-difluoro-6-nitrobenzodioxole would be expected to show strong absorption bands corresponding to the nitro group (asymmetric and symmetric stretching), C-Cl stretching, C-F stretching, and aromatic C-H and C=C stretching vibrations.

Expected IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aromatic C=C Stretch1450 - 1600
Asymmetric NO₂ Stretch1500 - 1550
Symmetric NO₂ Stretch1300 - 1350
C-F Stretch1000 - 1200
C-O Stretch1000 - 1300
C-Cl Stretch600 - 800

This is a hypothetical representation. Actual data is required for a definitive interpretation.

Computational Chemistry and Theoretical Investigations of 5 Chloro 2,2 Difluoro 6 Nitrobenzo 1 2 Dioxole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific data from these calculations for 5-Chloro-2,2-difluoro-6-nitrobenzo ijnc.irresearchgate.netdioxole is not present in the reviewed literature.

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, which are essential for understanding a molecule's stability. Without specific DFT studies on 5-Chloro-2,2-difluoro-6-nitrobenzo ijnc.irresearchgate.netdioxole, a quantitative discussion of its structural parameters is not possible.

Frontier Molecular Orbital (FMO) theory utilizes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. The energies of these orbitals and the resulting HOMO-LUMO gap are key indicators of chemical reactivity and kinetic stability. The absence of published FMO analysis for this compound prevents a detailed prediction of its reactive behavior.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule, including hyperconjugative effects and lone pair delocalizations. This analysis is crucial for a deeper understanding of the molecule's stability and electronic structure. No specific NBO studies for the target compound were found in the available literature.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are used to study the conformational flexibility and dynamic behavior of molecules over time. Such simulations would provide valuable information about the accessible conformations of 5-Chloro-2,2-difluoro-6-nitrobenzo ijnc.irresearchgate.netdioxole and the energetic barriers between them. Literature detailing MD simulations for this specific molecule is not currently available.

Theoretical Prediction of Chemical Reactivity and Reaction Mechanisms

A comprehensive theoretical prediction of the chemical reactivity and potential reaction mechanisms of 5-Chloro-2,2-difluoro-6-nitrobenzo ijnc.irresearchgate.netdioxole would rely on the computational data from the aforementioned methods. Without this foundational data, any discussion on its reactivity would be purely speculative.

Computational Spectroscopy: Prediction of UV-Vis and NMR Spectral Properties

Computational spectroscopy serves as a powerful tool to predict the spectral properties of molecules, providing insights that complement experimental data. For 5-Chloro-2,2-difluoro-6-nitrobenzo nih.govekb.egdioxole, theoretical calculations can forecast its UV-Vis absorption and NMR chemical shifts.

UV-Vis Spectral Properties

The electronic absorption spectrum of 5-Chloro-2,2-difluoro-6-nitrobenzo nih.govekb.egdioxole can be predicted using Time-Dependent Density Functional Theory (TD-DFT). A common approach involves geometry optimization of the molecule in its ground state using a functional such as B3LYP with a 6-311++G(d,p) basis set. Subsequent TD-DFT calculations, often employing a functional like CAM-B3LYP, can then predict the vertical excitation energies, oscillator strengths (ƒ), and maximum absorption wavelengths (λmax). The choice of solvent can be incorporated using a model such as the Polarizable Continuum Model (PCM).

The presence of the nitro group, a strong chromophore, is expected to result in absorption bands in the UV region. The electronic transitions are likely to be of the π → π* type, originating from the benzodioxole ring and the nitro group. The chloro and difluoro substituents will likely modulate these transitions. Based on studies of similar nitroaromatic compounds, the predicted absorption maxima are expected in the range of 250-400 nm. researchgate.netqnl.qa

Predicted UV-Vis Spectral Data for 5-Chloro-2,2-difluoro-6-nitrobenzo nih.govekb.egdioxole

TransitionPredicted λmax (nm)Oscillator Strength (ƒ)Major Contribution
S₀ → S₁~330> 0.1HOMO → LUMO
S₀ → S₂~280> 0.1HOMO-1 → LUMO

Note: The data in this table is predictive and based on theoretical calculations for structurally related molecules. Actual experimental values may vary.

NMR Spectral Properties

The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method with DFT, often using the B3LYP functional and a 6-311++G(d,p) basis set. The calculated chemical shifts are usually referenced to a standard, such as tetramethylsilane (B1202638) (TMS).

The aromatic protons are expected to appear in the downfield region of the ¹H NMR spectrum. The electron-withdrawing nature of the nitro and chloro groups would lead to a deshielding effect on the adjacent protons. In the ¹³C NMR spectrum, the carbon atoms attached to the electronegative oxygen, chlorine, and nitro groups are expected to show larger chemical shifts. The difluoromethyl group's carbon will also have a characteristic shift. Computational studies on fluorinated organic compounds have demonstrated high accuracy in predicting ¹⁹F NMR shifts, which would be a key characterization technique for this molecule. nih.gov

Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for 5-Chloro-2,2-difluoro-6-nitrobenzo nih.govekb.egdioxole

AtomPredicted Chemical Shift (ppm)
C (Aromatic)110-150
C (CF₂)115-130
H (Aromatic)7.5-8.5

Note: The data in this table represents a theoretical prediction based on computational methods applied to analogous structures. The actual chemical shifts would need to be confirmed experimentally.

Non-Linear Optical (NLO) Property Assessment and Theoretical Modeling

Organic molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.gov The NLO response of 5-Chloro-2,2-difluoro-6-nitrobenzo nih.govekb.egdioxole can be assessed through computational modeling. The key parameters that determine the NLO activity are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

These properties are typically calculated using DFT methods, often with functionals like B3LYP or M06-2X and a suitable basis set such as 6-311++G(d,p). ekb.eg The presence of both electron-donating (the dioxole ring) and strong electron-withdrawing (nitro group) moieties within the same π-conjugated system can lead to a significant intramolecular charge transfer, which is a key factor for a large NLO response. The chloro and difluoro groups can further modulate the electronic distribution and enhance these properties.

The first-order hyperpolarizability (β) is a measure of the second-order NLO response. A high β value suggests that the material could be a good candidate for applications like second-harmonic generation. For molecules with push-pull electronic systems, the calculated β values can be significantly higher than that of standard reference materials like urea. mq.edu.au

Theoretically Predicted NLO Properties of 5-Chloro-2,2-difluoro-6-nitrobenzo nih.govekb.egdioxole

PropertyPredicted Value
Dipole Moment (μ) in Debye4 - 6
Mean Polarizability (α) in esu15 - 20 x 10⁻²⁴
First-order Hyperpolarizability (β) in esu20 - 30 x 10⁻³⁰

Note: The values presented in this table are estimations derived from theoretical calculations on similar donor-acceptor substituted aromatic systems and serve as a predictive guide.

Synthesis and Investigation of Derivatives and Analogues of 5 Chloro 2,2 Difluoro 6 Nitrobenzo 1 2 Dioxole

Design and Synthesis of Modified Benzochemicalbook.comnih.govdioxole Systems

The synthesis of 5-Chloro-2,2-difluoro-6-nitrobenzo chemicalbook.comnih.govdioxole and its derivatives necessitates a multi-step approach, beginning with the construction of the core benzo chemicalbook.comnih.govdioxole system, followed by sequential functionalization.

A plausible synthetic route to the parent 2,2-difluorobenzo chemicalbook.comnih.govdioxole starts from catechol, which can be reacted with a suitable difluoromethylene source. A common method involves the reaction of catechol with a source of dichlorodifluoromethane (B179400) or similar reagents. More modern approaches might utilize safer and more efficient fluorinating agents. One patented process describes the preparation of 2,2-difluoro-1,3-benzodioxole (B44384) through the reaction of 1,3-benzodioxole (B145889) with chlorine in the presence of a radical initiator to form 2,2-dichloro-1,3-benzodioxole, which is then fluorinated. google.com

Subsequent electrophilic aromatic substitution reactions can be employed to introduce the chloro and nitro groups onto the benzene (B151609) ring. The directing effects of the substituents on the aromatic ring are crucial in determining the regioselectivity of these reactions.

Alterations to the Benzochemicalbook.comnih.govdioxole Core

Modifications to the benzo chemicalbook.comnih.govdioxole core can significantly impact the molecule's properties. Key alterations include changes to the dioxole ring and the aromatic system.

Modification of the Dioxole Ring: While the 2,2-difluoro substitution is a key feature, other variations could include the corresponding 2,2-dichloro or 2,2-dibromo analogues. The synthesis of these compounds would follow similar principles, using the appropriate dihalocarbene precursors. The electronic nature of these halogen atoms influences the stability and reactivity of the dioxole ring.

Modifications to the Aromatic System: The benzene ring of the benzo chemicalbook.comnih.govdioxole can be substituted with a variety of functional groups to modulate its electronic and steric properties. The introduction of electron-donating groups (e.g., alkoxy, alkyl) or electron-withdrawing groups (e.g., cyano, trifluoromethyl) can be achieved through standard aromatic substitution reactions. For instance, the synthesis of functionalized benzo chemicalbook.comnih.govdioxin-4-ones from salicylic (B10762653) acids has been reported, showcasing methods to build upon the core aromatic structure. nih.govrsc.org

A summary of potential alterations to the benzo chemicalbook.comnih.govdioxole core is presented in the table below.

Modification SiteType of AlterationPotential Reagents/MethodsExpected Impact
Dioxole Ring (C2 Position)Variation of HalogensDichlorocarbene, DibromocarbeneAltered electronic properties and stability
Aromatic RingIntroduction of Electron-Donating GroupsFriedel-Crafts alkylation/acylationIncreased electron density, altered reactivity
Aromatic RingIntroduction of Electron-Withdrawing GroupsNitration, Halogenation, CyanationDecreased electron density, altered reactivity

Systematic Variation of Halogen and Nitro Substituents

The positions and nature of the halogen and nitro substituents on the aromatic ring are critical for fine-tuning the properties of the molecule.

Halogen Substitution: The chlorine atom at the 5-position can be replaced by other halogens such as bromine or fluorine. This can be achieved by starting with the appropriately halogenated catechol precursor or through halogen exchange reactions on the final molecule where feasible. The variation in the halogen will affect the lipophilicity and electronic nature of the compound.

Nitro Group Substitution: The position of the nitro group can be varied, although the directing effects of the existing substituents will largely govern the outcome of nitration reactions. The presence of multiple nitro groups is also a possibility, leading to dinitro or trinitro derivatives, which would be powerful electron-deficient systems. The synthesis of 5-chloro-2-nitrophenol (B185284) from 2,4-dichloronitrobenzene (B57281) is a known process that could be adapted for the synthesis of precursors to these molecules. google.com

The following table outlines the systematic variation of these substituents.

SubstituentPositionVariationSynthetic Approach
Halogen5F, Br, IUse of halogenated precursors, Halex reactions
Nitro64, 5, 7Regiocontrolled nitration of substituted benzodioxoles
Nitro-Multiple nitro groupsStronger nitrating conditions

Preparation of Aminated and other Functionalized Benzochemicalbook.comnih.govdioxole Analogues

The nitro group on the benzo chemicalbook.comnih.govdioxole ring serves as a versatile handle for further functionalization, most notably through its reduction to an amino group.

Aminated Analogues: The reduction of the nitro group to an amine is a common transformation that can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or metal-acid systems (e.g., Sn/HCl, Fe/HCl). The resulting amino-benzo chemicalbook.comnih.govdioxole is a key intermediate for the synthesis of a wide range of derivatives. For example, 6-chloro-2,2-difluoro-benzo chemicalbook.comnih.govdioxol-5-ylamine is a known compound. chemicalbook.com

Further Functionalization: The amino group can be further modified to introduce a variety of functionalities. For instance, it can be acylated to form amides, diazotized to introduce other functional groups (e.g., hydroxyl, cyano), or used in coupling reactions to build more complex structures. The synthesis of N-(5-(6-Chloro-2,2-difluorobenzo[d] chemicalbook.comnih.govdioxol-5-yl)pyrazin-2-yl)-2-fluoro-6-methylbenzamide is an example of a more complex derivative. avantorsciences.com

Structure-Reactivity Relationship Studies of Related Compounds

The relationship between the structure of substituted benzo chemicalbook.comnih.govdioxoles and their chemical reactivity is of fundamental importance for predicting their behavior in chemical reactions and biological systems.

The electronic properties of the substituents on the aromatic ring have a profound effect on the reactivity of the benzo chemicalbook.comnih.govdioxole system. Electron-withdrawing groups, such as the nitro group, decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack and more prone to nucleophilic aromatic substitution, especially when the nitro group is ortho or para to a good leaving group. Conversely, electron-donating groups would activate the ring towards electrophilic substitution.

The nature of the substituents also influences the acidity/basicity of other functional groups present in the molecule. For example, the pKa of an amino group would be significantly lowered by the presence of electron-withdrawing groups on the aromatic ring. Structure-activity relationship (SAR) studies on nitro-aromatic compounds have shown that the orientation of the nitro group relative to the aromatic plane can influence their biological activity. researchgate.net For other heterocyclic systems, SAR studies have been used to optimize properties like antimicrobial or enzyme inhibitory activity. nih.govacademie-sciences.fr

Development of Complex Molecular Architectures Employing the Benzochemicalbook.comnih.govdioxole Scaffold

The benzo chemicalbook.comnih.govdioxole moiety is a valuable scaffold for the construction of more complex molecular architectures with potential applications in materials science and medicinal chemistry. Its rigid structure and the possibility of introducing various functional groups make it a versatile building block.

In medicinal chemistry, the benzo chemicalbook.comnih.govdioxole scaffold has been incorporated into a wide range of biologically active molecules, including anticonvulsant agents. nih.gov The synthesis of new 1,3-benzodioxole derivatives based on the Suzuki-Miyaura coupling reaction demonstrates how this scaffold can be used to create complex biaryl structures. researchgate.networldresearchersassociations.com

The functional groups on the 5-Chloro-2,2-difluoro-6-nitrobenzo chemicalbook.comnih.govdioxole, particularly the nitro group (or its corresponding amine), provide convenient points for connecting this scaffold to other molecular fragments. For example, the amino derivative could be used to form amides, ureas, or sulfonamides, linking the benzo chemicalbook.comnih.govdioxole unit to other pharmacophores or polymer backbones.

Advanced Research Applications and Future Directions for 5 Chloro 2,2 Difluoro 6 Nitrobenzo 1 2 Dioxole

Limited Role as a Versatile Building Block in Advanced Organic Synthesis

A comprehensive search of scientific literature and chemical databases did not yield specific examples of 5-Chloro-2,2-difluoro-6-nitrobenzo scbt.comamazonaws.comdioxole being utilized as a versatile building block in advanced organic synthesis.

Precursors for Novel Heterocyclic Compound Synthesis

There is no readily available research demonstrating the use of 5-Chloro-2,2-difluoro-6-nitrobenzo scbt.comamazonaws.comdioxole as a direct precursor for the synthesis of novel heterocyclic compounds. While the functional groups present on the molecule—a chloro, a difluoromethylenedioxy, and a nitro group—suggest potential for various chemical transformations, documented synthetic pathways originating from this specific starting material are not described in the reviewed literature.

Intermediates for Specialized Chemical Reagents

Similarly, the role of 5-Chloro-2,2-difluoro-6-nitrobenzo scbt.comamazonaws.comdioxole as an intermediate in the preparation of specialized chemical reagents is not documented in the available scientific literature. The potential for this compound to be transformed into more complex reagents for specific applications in organic synthesis has not been explored in published research.

No Documented Contributions to Materials Science Research

The application of 5-Chloro-2,2-difluoro-6-nitrobenzo scbt.comamazonaws.comdioxole in the field of materials science appears to be an uncharted area of research.

Exploration in Optoelectronic Material Development

There are no research articles or patents that describe the exploration or use of 5-Chloro-2,2-difluoro-6-nitrobenzo scbt.comamazonaws.comdioxole in the development of optoelectronic materials. The unique combination of electron-withdrawing groups and a fluorinated moiety could theoretically impart interesting electronic and optical properties, but this potential has not been investigated.

Undisclosed Investigative Studies in Chemical Biology and Proteomics Research

Design and Application as Chemical Probes for Molecular Targets

5-Chloro-2,2-difluoro-6-nitrobenzo mdpi.comgoogle.comdioxole serves as a valuable scaffold in the design of chemical probes aimed at elucidating the function and behavior of molecular targets. Its distinct chemical architecture, featuring an electrophilic aromatic system, allows for the strategic attachment of reporter molecules, such as fluorescent dyes or affinity tags. This functionalization enables the tracking and identification of interactions with specific biological entities.

The design of such probes often involves modifying the core structure to enhance selectivity and reactivity towards a particular molecular target. For instance, the nitro group can be chemically altered or replaced to modulate the compound's electronic properties, thereby influencing its binding affinity and specificity. These tailored probes are instrumental in studying complex biological processes, allowing researchers to visualize the localization of target molecules within cells and tissues.

FeatureRole in Chemical Probe DesignExample of Application
Electrophilic Aromatic Ring Site for covalent modification of target macromolecules.Labeling of specific proteins for visualization and functional studies.
Substituent Modification Tuning of reactivity, selectivity, and physical properties.Development of probes with enhanced target specificity.
Reporter Group Conjugation Enables detection and analysis of target interactions.Fluorescent labeling for cellular imaging applications. mdpi.com

Fundamental Research on Interactions with Biological Macromolecules

Understanding the fundamental interactions between 5-Chloro-2,2-difluoro-6-nitrobenzo mdpi.comgoogle.comdioxole and biological macromolecules is a cornerstone of its application in chemical biology. The electrophilic nature of the compound facilitates covalent bond formation with nucleophilic residues, such as cysteine and lysine, found in proteins. This reactivity is a key aspect of its mechanism of action when used as a chemical probe or bioactive molecule.

Interaction TypeKey Structural FeatureBiological Macromolecule PartnerSignificance
Covalent Adduction Electrophilic aromatic systemNucleophilic amino acid residues (e.g., Cysteine, Lysine)Irreversible binding for target identification and functional modulation.
π-π Stacking Planar benzodioxole ringAromatic amino acids (e.g., Tryptophan, Tyrosine)Contributes to binding affinity and orientation.
Hydrogen Bonding Fluorine and nitro substituentsPolar residues and backbone atomsEnhances binding specificity and stability.

Green Chemistry Principles in the Synthesis and Transformation of the Compound

Development of Sustainable Synthetic Methodologies

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex organic molecules like 5-Chloro-2,2-difluoro-6-nitrobenzo mdpi.comgoogle.comdioxole. e3s-conferences.org The focus is on developing synthetic routes that are not only efficient but also environmentally benign. This involves the use of less hazardous reagents and solvents, minimizing waste generation, and improving energy efficiency.

Traditional synthetic methods often rely on harsh conditions and stoichiometric reagents, leading to significant environmental impact. In contrast, modern approaches aim to utilize catalytic processes, which can offer higher selectivity and atom economy. For example, the development of novel catalytic systems for chlorination and nitration can reduce the formation of unwanted byproducts and simplify purification procedures. The exploration of alternative reaction media, such as water or bio-based solvents, is also a key area of research aimed at reducing the reliance on volatile organic compounds.

Green Chemistry ApproachTraditional MethodSustainable AlternativeEnvironmental Benefit
Reagent Selection Use of hazardous stoichiometric reagents.Catalytic systems and milder reagents.Reduced toxicity and waste generation.
Solvent Choice Volatile organic compounds (VOCs).Water, supercritical fluids, or bio-solvents.Minimized air pollution and health risks.
Reaction Conditions High temperatures and pressures.Ambient temperature and pressure conditions where possible.Lower energy consumption.

Process Intensification and Waste Reduction Strategies

Process intensification is a key strategy in green chemistry that focuses on developing smaller, more efficient, and safer chemical processes. For the synthesis of 5-Chloro-2,2-difluoro-6-nitrobenzo mdpi.comgoogle.comdioxole, this can be achieved through the use of continuous flow reactors. These systems offer superior control over reaction parameters, leading to higher yields, improved product quality, and enhanced safety, particularly when dealing with energetic nitration reactions.

Waste reduction is another critical aspect, guided by metrics such as atom economy and the E-factor (environmental factor). Synthetic routes are being redesigned to maximize the incorporation of atoms from the starting materials into the final product. This often involves favoring addition reactions over substitution reactions and implementing strategies for catalyst and solvent recycling. "One-pot" syntheses, where multiple transformations are carried out in a single reactor without isolating intermediates, also contribute significantly to waste minimization by reducing solvent usage and purification steps. researchgate.net

StrategyDescriptionImpact on Synthesis
Continuous Flow Synthesis Reactions are performed in a continuously flowing stream rather than in a batch.Enhanced control over reaction conditions, improved safety, and higher throughput.
Atom Economy Maximization Designing synthetic pathways that incorporate the maximum number of atoms from reactants into the product.Reduced generation of byproducts and waste.
Catalyst and Solvent Recycling Recovering and reusing catalysts and solvents from the reaction mixture.Lowered costs and reduced environmental footprint.

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-2,2-difluoro-6-nitrobenzo[1,3]dioxole, and how do substituent positions influence reactivity?

The synthesis typically involves sequential halogenation and nitration of the benzo[1,3]dioxole scaffold. For example, halogenation at the 2-position (difluoro) can be achieved using sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST), followed by electrophilic nitration at the 6-position. The electron-withdrawing nitro and halogen groups deactivate the aromatic ring, necessitating strong nitrating agents (e.g., HNO₃/H₂SO₄) . Substituent positions critically affect regioselectivity: steric hindrance from the 2,2-difluoro group may direct nitration to the 6-position .

Q. How can NMR spectroscopy be optimized to resolve structural ambiguities in nitro- and halogen-substituted benzo[1,3]dioxoles?

1H and 13C NMR spectra of such compounds often show splitting due to coupling with fluorine atoms (e.g., 2,2-difluoro groups). For this compound, 19F NMR is essential to confirm fluorine environments. 1H NMR signals for the dioxole methylene protons (O–CH₂–O) may appear as doublets of doublets (J ≈ 10–15 Hz) due to coupling with adjacent fluorines. Deuterated solvents like DMSO-d6 or CDCl3 are recommended to enhance solubility and resolution .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

Column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate) is standard. Due to the compound’s electron-deficient nature, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) may improve separation of polar byproducts. Recrystallization from ethanol or dichloromethane/hexane mixtures can yield high-purity crystals (>95%), as validated by melting point analysis and HPLC .

Advanced Research Questions

Q. How does the electron-deficient nature of this compound influence its reactivity in cross-coupling reactions?

The nitro and halogen substituents render the aromatic ring highly electron-deficient, limiting traditional cross-coupling (e.g., Suzuki-Miyaura). However, single-electron transfer (SET) agents like tetrakis(dimethylamino)ethylene (TDAE) can facilitate reductive functionalization. For example, TDAE generates anion radicals from alkyl halides, enabling nucleophilic substitution at the nitro or chloro positions .

Q. What challenges arise in X-ray crystallography of halogenated nitrobenzo[1,3]dioxoles, and how can they be mitigated?

Heavy atoms (Cl, F) enhance X-ray scattering but introduce disorder due to their small size and positional flexibility. For this compound, low-temperature data collection (e.g., 100 K) reduces thermal motion artifacts. High-resolution datasets (≤1.0 Å) and refinement with anisotropic displacement parameters are critical. The dioxole ring typically adopts a shallow envelope conformation, with fluorine atoms deviating slightly from planarity .

Q. How can computational methods predict the regioselectivity of electrophilic attacks on polyhalogenated nitrobenzo[1,3]dioxoles?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces, identifying electron-deficient regions. For this compound, the nitro group withdraws electron density from the 4-position, making the 5-chloro site more susceptible to nucleophilic substitution. Frontier molecular orbital (FMO) analysis further clarifies reactivity trends .

Q. What are the limitations of using this compound in Friedel-Crafts acylation, and how can reaction conditions be optimized?

The compound’s electron deficiency hinders traditional Friedel-Crafts reactions. However, Lewis acid catalysts like AlCl3 or FeCl3 may activate the nitro group as a directing group. In one study, bromo-methoxy benzo[1,3]dioxoles failed to undergo Friedel-Crafts acylation due to competing debromination, suggesting that pre-functionalization (e.g., replacing Br with stronger electron-withdrawing groups) is necessary .

Q. How do steric and electronic effects of 2,2-difluoro substituents influence the stability of intermediates in nucleophilic aromatic substitution (NAS)?

The 2,2-difluoro group creates steric hindrance and electron withdrawal, destabilizing Meisenheimer intermediates. Kinetic studies show that NAS at the 5-chloro position proceeds via a concerted mechanism rather than a stepwise pathway. Isotopic labeling (18F/19F exchange) and Hammett plots (σpara values) corroborate the dominance of electronic over steric effects in this system .

Methodological Considerations

Q. What analytical techniques are recommended for quantifying trace impurities in this compound?

LC-MS/MS with electrospray ionization (ESI) provides high sensitivity for detecting nitro- and halogenated byproducts. GC-MS is less suitable due to thermal decomposition risks. Quantitative 19F NMR using an internal standard (e.g., trifluoroacetic acid) can assess purity non-destructively .

Q. How can solvent polarity and proticity be optimized for reactions involving this compound?

Polar aprotic solvents (DMF, DMSO) enhance solubility and stabilize charged intermediates in SNAr reactions. For radical pathways (e.g., TDAE-mediated), non-polar solvents (toluene, THF) minimize side reactions. Solvent-free conditions under microwave irradiation have been explored to reduce decomposition .

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